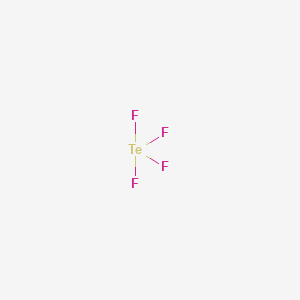
Tellurium tetrafluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurium tetrafluoride is a tellurium coordination entity.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Tellurium tetrafluoride is characterized by its tetrahedral molecular geometry, where each tellurium atom is surrounded by four fluorine atoms. This unique structure contributes to its reactivity and utility in various chemical processes. The compound is known for forming stable complexes with other molecules, enhancing its applicability in synthesis and catalysis .
Applications in Synthesis and Catalysis
Organic Synthesis:
TeF₄ is utilized as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds. Its ability to act as a fluorinating agent allows for the introduction of fluorine into organic molecules, which can enhance their biological activity or alter their physical properties .
Catalytic Processes:
The compound has been investigated for its role as a catalyst in various reactions, including oxidation processes and polymerization. Its ability to facilitate reactions while maintaining high selectivity makes it valuable in industrial applications .
Biological Applications
Antimicrobial Properties:
Research has indicated that tellurium compounds, including TeF₄, exhibit antimicrobial properties. This has led to its exploration as an additive in growth media for isolating pathogens resistant to tellurite, thereby aiding in microbiological studies .
Biomedical Research:
this compound has shown potential in biomedical applications due to its interactions with biological molecules. Studies have highlighted its role as a protease inhibitor and its use in drug development for treating various diseases . The compound's derivatives are being explored for their anticancer properties, showcasing the versatility of tellurium in medicinal chemistry.
Material Science Applications
Optical Materials:
TeF₄ is used in the production of optical materials due to its favorable optical properties. It has been employed in creating thin films and coatings that enhance the performance of optical devices . The compound's high purity forms are particularly valued for applications requiring precise optical standards.
Nanotechnology:
In nanomedicine, tellurium compounds are being investigated for their potential as antibacterial agents and imaging tools. Nanoscale tellurium materials have demonstrated promising results in targeting cancer cells and enhancing imaging contrast .
Case Study 1: Antimicrobial Activity
A study demonstrated that TeF₄ derivatives effectively inhibited the growth of various bacterial strains, including E. coli. The research highlighted the compound's potential as an alternative to traditional antibiotics, particularly against resistant strains .
Case Study 2: Optical Applications
Research conducted at the Max Planck Institute showcased the use of TeF₄ in developing mid-infrared optical frequency combs. This advancement could lead to improvements in molecular spectroscopy techniques, illustrating the compound's significance in optical science .
Eigenschaften
CAS-Nummer |
15192-26-4 |
|---|---|
Molekularformel |
TeF4 F4Te |
Molekulargewicht |
203.6 g/mol |
InChI |
InChI=1S/F4Te/c1-5(2,3)4 |
InChI-Schlüssel |
CRMPMTUAAUPLIK-UHFFFAOYSA-N |
SMILES |
F[Te](F)(F)F |
Kanonische SMILES |
F[Te](F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















